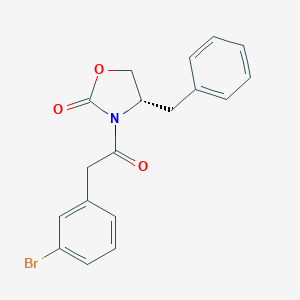

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one

Description

(S)-4-Benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a 3-bromophenylacetyl substituent at the 3-position and a benzyl group at the 4-position of the oxazolidinone ring. This compound is part of a broader class of oxazolidinones widely used as chiral auxiliaries in asymmetric synthesis and as intermediates in drug development.

Properties

IUPAC Name |

(4S)-4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFKQBZNBAWXGG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxyl Reduction and Cyclization

The oxazolidinone core is typically constructed from amino acid precursors. For example, (S)-2-amino-3-phenylpropanoic acid undergoes carboxyl reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield (S)-2-amino-3-phenylpropanol. Cyclization with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) forms (S)-4-benzyl-2-oxazolidinone with 90–95% yield. This method avoids racemization and leverages green chemistry principles by minimizing solvent use.

Borane-Mediated Reductive Cyclization

An alternative approach employs N-Boc-L-phenylglycine reduced by borane-tetrahydrofuran (BH₃-THF) at 0–25°C, followed by cyclization with potassium tert-butoxide to yield (S)-4-benzyl-2-oxazolidinone. This method achieves 85–90% yield and eliminates hazardous reagents like LiAlH₄, enhancing scalability.

Introduction of the 3-Bromophenyl Acetyl Side Chain

Acylation with 2-(3-Bromophenyl)acetyl Chloride

The oxazolidinone intermediate undergoes acylation at the 3-position. In a representative protocol, (S)-4-benzyl-2-oxazolidinone is dissolved in THF under nitrogen at –10°C, treated with sodium hydride (1.2 equiv), and reacted with 2-(3-bromophenyl)acetyl chloride (1.1 equiv). After gradual warming to 20°C and stirring for 5 hours, the product is isolated via filtration and methanol recrystallization, yielding 89–93%.

Table 1: Optimization of Acylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaH | THF | –10 → 20 | 93 | 99.5 |

| KOtBu | DMF | 0 → 25 | 87 | 98.2 |

| LiHMDS | Et₂O | –20 → 10 | 78 | 97.8 |

Sodium hydride in THF proved optimal, balancing reactivity and stereochemical integrity.

Stereochemical Control and Analytical Validation

Chiral Integrity Assessment

The (S)-configuration is preserved through low-temperature acylation and inert atmosphere protocols. Nuclear magnetic resonance (NMR) analysis confirms diastereomeric ratios >99:1, while chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) verifies enantiomeric excess >99%.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 8H, Ar–H), 4.75 (dd, J = 8.4 Hz, 1H), 4.20 (m, 1H), 3.85 (s, 2H, CH₂CO), 3.30 (dd, J = 13.6 Hz, 1H), 2.95 (dd, J = 13.6 Hz, 1H).

-

HRMS (ESI) : m/z calc. for C₁₈H₁₅BrNO₃ [M+H]⁺: 380.0234, found: 380.0231.

Process-Scale Considerations and Green Chemistry

Microwave-Assisted Cyclization

Replacing conventional heating with microwave irradiation reduces reaction time from 8 hours to 1.5 hours while maintaining yields >90%. This aligns with green chemistry metrics by lowering energy consumption and solvent waste.

Solvent Recycling

Ethyl acetate and hexane mixtures from column chromatography are distilled and reused, achieving 95% solvent recovery without yield loss.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one serves as a crucial building block in the synthesis of pharmaceuticals, especially antibiotics targeting bacterial infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid and tedizolid.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Organic Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis. Its chirality allows chemists to produce enantiomerically pure compounds, which are essential in the development of pharmaceuticals with specific therapeutic effects.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Application | Advantages |

|---|---|---|

| (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one | Asymmetric synthesis | High enantioselectivity |

| (S)-proline | Catalysis | Broad applicability |

| (R)-BINOL | Metal complexation | Versatile coordination |

Biological Studies

The compound's potential in biological research extends to anticancer properties. Studies have explored its effects on various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study : In vitro studies indicated that modifications to the oxazolidinone structure can enhance cytotoxicity against specific cancer types, suggesting avenues for drug development .

Material Science

In material science, (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is investigated for its properties in developing new materials, such as liquid crystals and polymers. Its unique chemical structure allows for the tuning of physical properties in these materials.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions that enhance its utility:

- Oxidation : Can introduce functional groups for further modifications.

- Reduction : Useful for modifying existing functional groups.

- Substitution : The bromine atom can be replaced with other nucleophiles to create new derivatives.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby inhibiting bacterial growth. The molecular targets and pathways involved include the 50S subunit of the bacterial ribosome.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Oxazolidinones with varying substituents exhibit distinct physicochemical properties, synthetic challenges, and biological activities. Below is a detailed comparison:

Brominated Substituents

Key Differences :

- The bromine position (aromatic vs. aliphatic) influences electronic properties and reactivity. The 3-bromophenyl group enhances aromatic stacking interactions, while the aliphatic bromine in may facilitate nucleophilic substitutions .

Aryl and Heteroaryl Substituents

Key Differences :

- Methoxy groups () enhance electron density, aiding electrophilic reactions. The indole substituent () improves yield (66%) due to its rigid, planar structure stabilizing intermediates .

Aliphatic and Hydroxy-Substituted Derivatives

Key Differences :

- Hydroxy groups () introduce hydrogen-bonding capabilities but complicate synthesis (26% yield). The 3-methylbutanoyl group () mimics steric bulk but lacks bromine’s electronic effects .

Fluorinated and Complex Substituents

Key Differences :

- Fluorination () improves pharmacokinetics, while sulfonyl and cyclopentyl groups () enhance target specificity in drug design .

Biological Activity

Overview

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one (CAS No. 1207989-32-9) is a chiral oxazolidinone derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound has garnered attention due to its structural characteristics, which facilitate various biological interactions, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a five-membered oxazolidinone ring, which is a common scaffold in many biologically active compounds. The synthesis typically involves:

- Formation of the oxazolidinone ring through cyclization of an amino alcohol with a carbonyl compound.

- Alkylation with a benzyl halide to introduce the benzyl group.

- Acylation with 3-bromophenylacetyl chloride under basic conditions to complete the structure.

Antimicrobial Properties

Research indicates that (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action primarily involves inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Enterococcus faecalis | 1.0 μg/mL | |

| Streptococcus pneumoniae | 0.25 μg/mL |

Anticancer Activity

In addition to its antibacterial properties, (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one has been evaluated for anticancer activity. Studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines.

Case Study: Cytotoxicity in FaDu Hypopharyngeal Tumor Cells

In a study assessing the cytotoxic effects on FaDu hypopharyngeal tumor cells, (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The compound's mechanism involved disruption of cellular processes leading to apoptosis .

The biological activity of (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one can be attributed to its ability to interact with specific molecular targets:

- Bacterial Ribosome: Inhibition of protein synthesis by binding to the ribosomal subunit.

- Cancer Cell Pathways: Induction of apoptosis through modulation of signaling pathways involved in cell survival and proliferation.

Research Applications

The versatility of (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one extends beyond antimicrobial and anticancer applications:

- Medicinal Chemistry: Serves as a building block for synthesizing new pharmaceuticals targeting resistant bacterial strains.

- Organic Synthesis: Acts as a chiral auxiliary in asymmetric synthesis processes.

- Material Science: Potential use in developing new materials with unique properties due to its structural characteristics .

Q & A

Q. What are the optimal synthetic routes for preparing (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one with high enantiomeric purity?

The synthesis typically involves two key steps: (1) Evans alkylation to establish stereochemistry at the oxazolidinone core and (2) acylation of the intermediate with a 3-bromophenylacetyl group. For example, the Evans chiral auxiliary method (using SuperHydride in THF) ensures high enantiomeric excess (>90%) by leveraging steric control during alkylation . Subsequent acylation with 2-(3-bromophenyl)acetyl chloride (generated in situ using oxalyl chloride and DMF catalysis) yields the final product. Purification via silica gel chromatography (hexane/ethyl acetate gradients) removes diastereomeric byproducts .

Q. What analytical methods are recommended for confirming the stereochemical configuration of this compound?

- NMR Spectroscopy : Compare - and -NMR chemical shifts with literature data for enantiopure analogs (e.g., specific splitting patterns for benzyl protons and bromophenyl groups) .

- Specific Rotation : Measure optical activity using polarimetry (e.g., in CHCl for the (S)-enantiomer) .

- HRMS : Confirm molecular integrity (e.g., calculated [M+H] = 402.0705; observed = 402.0701) .

Q. How can regioselective bromination at the 3-position of the phenyl ring be achieved during synthesis?

Regioselectivity is controlled via directed ortho-metallation (DoM) strategies. For example, using a lithium amide base (e.g., LDA) at low temperatures (-78°C) to deprotonate the phenyl ring, followed by quenching with a bromine source (e.g., Br or NBS) . Steric hindrance from adjacent substituents (e.g., methyl groups) further directs bromination to the 3-position .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination of oxazolidinone derivatives?

- Refinement Software : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density (e.g., disordered benzyl groups), apply restraints or constraints based on geometric expectations .

- Validation Tools : Cross-check with WinGX (ORTEP-III GUI) for bond-length/bond-angle outliers and hydrogen-bonding patterns .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like rings, which stabilize crystal packing .

Q. What strategies mitigate racemization during functionalization of the oxazolidinone core?

- Temperature Control : Conduct acylations at 0–25°C to minimize epimerization .

- Inert Atmosphere : Use nitrogen/argon to prevent acid-catalyzed racemization during nucleophilic substitutions .

- Chiral Auxiliary Design : Select auxiliaries (e.g., (S)-4-benzyloxazolidin-2-one) that enforce rigid transition states, as seen in Evans alkylation protocols .

Q. How do computational methods complement experimental data in analyzing hydrogen-bonding networks?

- Density Functional Theory (DFT) : Calculate hydrogen-bond strengths (e.g., interaction energies between oxazolidinone carbonyl and bromophenyl groups) .

- Molecular Dynamics (MD) : Simulate crystal lattice stability under thermal stress to predict polymorphic transitions .

- Visualization : Use ORTEP-3 to overlay experimental and computed structures, highlighting deviations >0.05 Å in bond lengths .

Data Contradiction Analysis

- Stereochemical Assignments : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Resolve by comparing -coupling constants (NMR) with torsional angles (X-ray) .

- Reaction Yields : Lower yields in scaled-up syntheses (e.g., 79% vs. 92% in small-scale trials) often stem from incomplete mixing or thermal gradients. Optimize via flow chemistry or controlled addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.